3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone
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Overview
Description
The compound “3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanone” is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is substituted at the 3 and 5 positions with bromine atoms and at the 1 position with a 2-butanone group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-triazole ring with two bromine atoms and a 2-butanone group attached. The presence of the bromine atoms and the ketone group would likely have significant effects on the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine atoms and the ketone group. For example, the compound would likely have a relatively high molecular weight due to the bromine atoms .Scientific Research Applications
Synthesis and Characterization of Derivatives
Creation of Alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates : Research conducted by Tatyana et al. (2019) focused on synthesizing and evaluating the physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and its derivatives, leading to the development of new compounds with established identities and structures (Tatyana et al., 2019).
Synthesis of Dibromo-triazoles and Amination : Yu et al. (2014) explored the synthesis of dibromo-triazoles and their amino derivatives, confirming the structures of the compounds through various spectroscopic methods and highlighting their importance as functional materials (Yu et al., 2014).
Coordination Polymers and Crystal Structures
Coordination Polymers with Flexible Bis(triazole) Ligands : Yang et al. (2013) synthesized a series of coordination polymers using 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, characterized by single crystal X-ray diffraction, among other methods, illustrating the diverse structural possibilities of triazole derivatives (Yang et al., 2013).
Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole : Research by Khaliullin et al. (2014) investigated the reactions of this specific compound with NH-azoles, leading to the formation of various azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, demonstrating the potential for creating diverse chemical structures (Khaliullin et al., 2014).
Solubility and Thermodynamic Studies
- Solubility Determination and Thermodynamic Modelling : The study by Li et al. (2017) focused on the solubility of 3-amino-1,2,4-triazole in various organic solvents, providing valuable data for optimizing the purification process of triazole derivatives (Li et al., 2017).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, many triazole derivatives have biological activity and are used in medicinal chemistry.
Safety and Hazards
Properties
IUPAC Name |
3-(3,5-dibromo-1,2,4-triazol-1-yl)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O/c1-3(4(2)12)11-6(8)9-5(7)10-11/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCXQAFMNHJJKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC(=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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